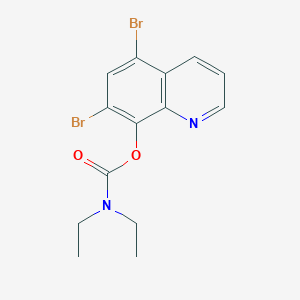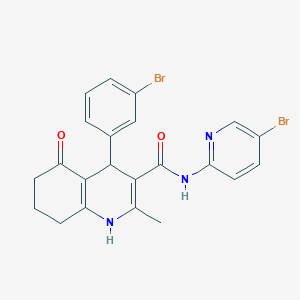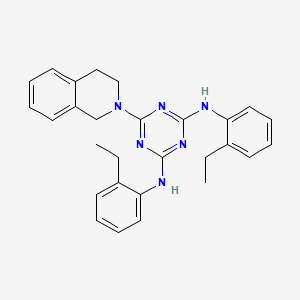
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide is a chemical compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their polycyclic planar structure, which allows them to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This property makes them valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide typically involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product and condensation with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,2,3,4-tetrahydroacridin-9-yl)heptanoic acid, while reduction may produce N-(1,2,3,4-tetrahydroacridin-9-yl)heptanol.
科学研究应用
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide has a wide range of scientific research applications. In chemistry, it is used as a DNA intercalating agent, which helps in studying the structural and functional properties of nucleic acids . In biology, it is employed in the development of antitumor agents due to its ability to induce DNA cross-links and strand breaks . In medicine, it has shown potential as an anticancer drug, particularly against liver cancer (HEPG2) tumor cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
作用机制
The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide involves its ability to intercalate within DNA and RNA, forming hydrogen bonds and stacking between base pairs . This intercalation results in DNA cross-links and strand breaks, which can inhibit the replication and transcription processes, leading to cell death. The compound also exhibits inhibitory activities against enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), making it a potential multitarget agent for diseases like Alzheimer’s .
相似化合物的比较
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide can be compared with other similar compounds such as N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride and N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide . These compounds share the tetrahydroacridine core structure but differ in their side chains, which can influence their chemical properties and biological activities. For instance, N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride has been studied for its antitumor activity, while N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide is used for its physicochemical property data . The uniqueness of this compound lies in its specific side chain, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-14-19(23)22-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6,8,10,12H,2-5,7,9,11,13-14H2,1H3,(H,21,22,23) |
InChI 键 |
PLWWPNGAXPLVDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11645628.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B11645634.png)

![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11645660.png)

![N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11645668.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645676.png)
![5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11645677.png)
![2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium](/img/structure/B11645678.png)


![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11645692.png)
